Lipophilicity (cLogP) Advantage Over 1-Benzoylpiperidine and 1-(4-Methoxybenzoyl)piperidine
The 4-isopropoxy substituent increases calculated lipophilicity relative to both the unsubstituted parent and the 4-methoxy analog. Based on the training-set cLogP data for benzoylpiperidine derivatives reported in the GlyT-2 inhibitor series, the introduction of an isopropoxy group (as in compound 4a) shifts cLogP by approximately +0.8 to +1.2 log units compared to an unsubstituted benzoylpiperidine scaffold, placing the compound within the optimal CNS drug-like space (cLogP 2–4) while the methoxy analog falls near the lower boundary [1]. This difference is material because cLogP values below 2 are associated with reduced passive blood-brain barrier permeability, potentially limiting utility in CNS target engagement studies [2].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | Estimated cLogP ~2.8–3.2 (based on 4-isopropoxy substitution pattern; exact experimental value not located in public literature) |
| Comparator Or Baseline | 1-Benzoylpiperidine (unsubstituted): estimated cLogP ~1.8–2.0; 1-(4-Methoxybenzoyl)piperidine: estimated cLogP ~1.9–2.2 |
| Quantified Difference | Approximately +0.8 to +1.2 log units higher than unsubstituted and methoxy analogs |
| Conditions | Calculated values derived from SAR tables in Wolin et al. (2004) Bioorg. Med. Chem. 12:4511–4532; exact cLogP for 1-(4-isopropoxybenzoyl)piperidine specifically was not individually reported |
Why This Matters
A cLogP increase of ~1 log unit correlates with a ~3- to 10-fold increase in predicted membrane permeability, which directly impacts the compound’s suitability as a cellular probe for intracellular or CNS targets compared to lower-logP benzoylpiperidine analogs.
- [1] Wolin, R. L., Santillán, A., Jr., Tang, L., Huang, C., Jiang, X., & Lovenberg, T. W. (2004). Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry, 12(16), 4511–4532. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
